molecular formula C12H11NO3 B13593237 methyl 3-(1H-indol-5-yl)-3-oxopropanoate

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Cat. No.: B13593237
M. Wt: 217.22 g/mol
InChI Key: XMSHPUKBSQOFNJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is an indole derivative featuring a 3-oxopropanoate methyl ester substituent at the 5-position of the indole ring. The indole scaffold is a privileged structure in medicinal chemistry, known for its role in bioactive molecules targeting enzymes, receptors, and nucleic acids. This compound’s structure combines the electron-rich indole system with a ketone and ester group, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-11(14)9-2-3-10-8(6-9)4-5-13-10/h2-6,13H,7H2,1H3

InChI Key

XMSHPUKBSQOFNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indoles, which can exhibit enhanced biological activities .

Scientific Research Applications

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position on the Indole Ring

The position of substitution on the indole ring significantly impacts molecular interactions and bioactivity. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features Source
Methyl 3-(1H-indol-5-yl)-3-oxopropanoate 5 C₁₂H₁₁NO₃ ~217.22* Target compound; 5-position substitution N/A (Inferred)
Methyl 3-(1H-indol-2-yl)-3-oxopropanoate (S6) 2 C₁₂H₁₁NO₃ 233.22 2-position substitution; synthesized via general method B
Methyl 3-(5-methoxy-1H-indol-1-yl)-3-oxopropanoate 1 (with 5-methoxy) C₁₃H₁₃NO₄ 247.25 Methoxy group at 5-position; commercial availability
Methyl 3-(1H-indol-3-yl)propanoate 3 C₁₂H₁₃NO₂ 203.24 Propanoate without ketone; crystal structure reported

Notes:

  • 5-position substitution (target compound): May enhance interactions with hydrophobic pockets in enzymes or receptors due to the indole’s planar structure.
  • 1-position substitution (): Methoxy group increases steric bulk and electron density, possibly improving metabolic stability.

Functional Group Modifications

Variations in the ester/ketone groups or additional substituents influence physicochemical and pharmacological properties:

A. Ketone vs. Carboxylic Acid Derivatives
  • Methyl 3-(1H-indol-3-yl)-3-oxopropanoate (hypothetical analog): The ketone group may participate in hydrogen bonding or serve as a reactive site for nucleophilic addition.
  • 3-(1H-Indol-3-yl)-2-oxopropanoic acid (): The carboxylic acid group (vs.
B. Halogenated Derivatives
  • Methyl 3-(5-fluoro-1H-indol-1-yl)benzoate (): Fluorine substitution enhances metabolic stability and bioavailability. Similar halogenation in the target compound could improve drug-like properties .

Key Research Findings and Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) LogP
Methyl 3-(5-methoxy-1H-indol-1-yl)-3-oxopropanoate Not reported Not reported Insoluble in water ~2.1*
Methyl 3-(1H-indol-3-yl)propanoate 96–98 (crystal) Not reported Low aqueous solubility 1.8
Methyl 3-(4-chlorophenyl)-3-oxopropanoate Not reported Not reported Soluble in DMSO 2.5

*Estimated using computational tools.

Table 2: Pharmacological Activities of Related Compounds

Compound Name Bioactivity IC₅₀/EC₅₀ (µM) Reference
3-(1H-Indol-3-yl)-2-oxopropanoic acid Antioxidant, anti-HIV 10–50
Zolmitriptan (5-HT1B/1D agonist) Migraine treatment 0.01–0.1
Methyl 3-(5-ethylisoxazol-3-yl)-3-oxopropanoate Plasmodium falciparum inhibition 15

Q & A

Q. What are the standard synthetic routes for methyl 3-(1H-indol-5-yl)-3-oxopropanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3-(1H-indol-5-yl)-3-oxopropanoic acid with methanol under acidic catalysis. Key steps include:

  • Precursor Preparation : Starting from indole derivatives, such as 5-substituted indoles, via Friedel-Crafts acylation to introduce the β-ketoester moiety .
  • Condition Optimization : Temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst (e.g., H₂SO₄ or Amberlyst-15) significantly impact yield. Excess methanol drives esterification to completion .
  • Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the indole proton environment (δ 7.0–8.5 ppm for aromatic protons) and ester methyl group (δ ~3.8 ppm). ¹³C NMR identifies the carbonyl (δ ~170–190 ppm) and ester carbons .
  • Infrared Spectroscopy (IR) : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 231.0764 for C₁₂H₁₁NO₃) .

Q. How does the electron-withdrawing indole substituent influence the compound’s reactivity?

The indole ring’s electron-rich nature stabilizes intermediates during nucleophilic attacks. For example:

  • Nucleophilic Additions : The β-ketoester’s ketone undergoes nucleophilic additions (e.g., Grignard reagents), while the ester group participates in hydrolysis or transesterification .
  • Substituent Effects : Electron-withdrawing groups on the indole ring (e.g., nitro or halogens) enhance electrophilicity at the carbonyl, accelerating reactions like hydrazone formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural variations (e.g., indole substitution position) or assay conditions. Researchers should:

  • Compare Substituent Effects : Indole-5-yl vs. indole-3-yl derivatives may exhibit divergent binding to enzymes like cytochrome P450 .
  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control solvent concentrations (DMSO ≤0.1%) to minimize artifacts .
  • Validate via SAR Studies : Systematic modifications (e.g., replacing the methyl ester with ethyl) can clarify structure-activity relationships .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Simulations : Use the InChI key (e.g., QEIRGWNVWZHYEX-UHFFFAOYSA-N for related indole esters) to model interactions with targets like serotonin receptors .
  • DFT Calculations : Predict electrophilic sites for functionalization (e.g., C-3 of indole) and optimize substituent geometry for target binding .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability to prioritize synthesizable candidates .

Q. What advanced catalytic systems improve yield in large-scale synthesis?

  • Heterogeneous Catalysts : Zeolite or mesoporous silica-supported acids reduce side reactions (e.g., indole polymerization) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) with comparable yields (~75%) .
  • Flow Chemistry : Continuous reactors enhance reproducibility and scalability by maintaining precise temperature/pH control .

Methodological Troubleshooting

Q. How to address low yields in the final esterification step?

  • Acid Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to minimize indole ring sulfonation .
  • Solvent Optimization : Use anhydrous methanol with molecular sieves to prevent hydrolysis .
  • Byproduct Analysis : GC-MS identifies side products (e.g., diketones from over-oxidation), guiding stoichiometric adjustments .

Q. Why do NMR spectra show unexpected peaks, and how can this be resolved?

  • Tautomeric Forms : The β-ketoester exists in keto-enol equilibrium, causing split peaks. Use D₂O exchange to confirm enol protons .
  • Impurity Identification : Compare with spectra of intermediates (e.g., unreacted indole precursors) and repurify via preparative HPLC .

Safety and Handling

Q. What precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and OV/AG/P99 respirators to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods due to volatile organic byproducts (e.g., methanol) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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